4-Methoxyphenethyl alcohol

Description

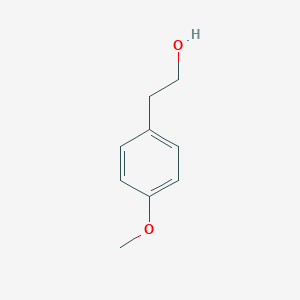

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWDOZOUJWEPBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041518 | |

| Record name | 4-Methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-23-8 | |

| Record name | 2-(4-Methoxyphenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxybenzeneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 702-23-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408325 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methoxybenzeneethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-methoxyphenethyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MWL5NZE9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Methoxyphenethyl alcohol mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methoxyphenethyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as M-tyrosol or 2-(4-methoxyphenyl)ethanol, is a naturally occurring phenolic compound found in various plants and food items.[1][2][3] Possessing a range of biological activities, it has garnered significant interest for its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and development. While some mechanistic data is derived from studies on its parent compound, tyrosol, the information provides a strong basis for understanding the pharmacological profile of this compound.

Introduction

This compound (4-MPA) is an aromatic alcohol and a derivative of phenethyl alcohol.[1][4] It is recognized as a significant component in the aroma of certain plants and is used as a flavoring and fragrance agent.[5][6] Beyond its sensory properties, research has illuminated its potential as a bioactive molecule with a multi-targeted mechanism of action. Its therapeutic effects are primarily attributed to its potent anti-inflammatory, antioxidant, and neuroprotective capabilities. This document synthesizes the current understanding of how 4-MPA exerts its effects at the molecular level.

Core Mechanisms of Action

The pharmacological effects of this compound and its structural analog tyrosol are multifaceted, involving the modulation of key signaling pathways implicated in inflammation, oxidative stress, and neuronal survival.

Anti-inflammatory Activity

A primary mechanism of 4-MPA is the attenuation of inflammatory responses. This is achieved through the modulation of critical inflammatory mediators and signaling pathways.

-

Inhibition of Pro-inflammatory Cytokines: 4-MPA and related methoxyphenolic compounds have been shown to inhibit the expression and secretion of multiple pro-inflammatory mediators, including Interleukin-6 (IL-6), Interleukin-8 (IL-8), CCL2, CCL5, CXCL1, and CXCL10.[7] Studies on the closely related compound tyrosol demonstrate a reduction in tumor necrosis factor-alpha (TNF-α) and IL-1β.[8]

-

Modulation of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Tyrosol has been shown to attenuate the activation of NF-κB in cultured astrocytes, which is a key mechanism for its anti-inflammatory effects.[9] By inhibiting NF-κB, it prevents the transcription of numerous pro-inflammatory genes.

-

Interaction with Cyclooxygenase-2 (COX-2): Molecular docking studies have revealed that tyrosol exhibits a satisfactory binding affinity with the COX-2 enzyme, an important target for non-steroidal anti-inflammatory drugs (NSAIDs).[10][11][12] This interaction suggests a potential mechanism for reducing prostaglandin synthesis and thereby mitigating inflammation.

Antioxidant Activity

4-MPA contributes to cellular protection by combating oxidative stress through direct and indirect mechanisms.

-

Direct Radical Scavenging: As a phenolic compound, 4-MPA can act as a free radical scavenger, neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[13][14] This activity is crucial in preventing lipid peroxidation and protecting molecules like LDL cholesterol from oxidation.[13][15]

-

Enhancement of Endogenous Antioxidant Defenses: Beyond direct scavenging, 4-MPA and its parent compound tyrosol have been observed to increase the activity of endogenous antioxidant enzymes.[8][16] These include superoxide dismutase (SOD), glutathione peroxidase (GPx), and glutathione reductase (GRd), which form the primary cellular defense against oxidative stress.[8][16]

Neuroprotective Effects

4-MPA and its analogs exhibit significant neuroprotective properties, making them promising candidates for addressing neurodegenerative conditions.

-

Activation of the PI3K/Akt Signaling Pathway: Studies on the structurally similar 4-methoxybenzyl alcohol demonstrate that it protects brain microvascular endothelial cells by activating the PI3K/Akt signaling pathway.[17] Activation of Akt leads to the downstream phosphorylation of endothelial nitric oxide synthase (eNOS), which increases nitric oxide (NO) production, promoting vasodilation and offering brain protection.[17]

-

Cardioprotection via Akt/FOXO3a/SIRT1 Pathway: In a rat model of myocardial infarction, tyrosol treatment led to an increased phosphorylation of Akt, eNOS, and FOXO3a, alongside the induction of SIRT1 expression, indicating a cardioprotective mechanism.[4]

-

Attenuation of Neuroinflammation: By inhibiting pro-inflammatory cytokines and NF-κB activation in astrocytes, tyrosol helps to reduce neuroinflammation, a key pathological feature of many neurodegenerative diseases.[9][18]

Inhibition of Macromolecular Synthesis

In addition to its effects on eukaryotic cells, this compound has been shown to inhibit protein, RNA, and DNA synthesis in the bacterium Escherichia coli.[1][2] This suggests a potential mechanism for antimicrobial activity.

Quantitative Data

The following tables summarize key quantitative data related to the bioactivity of this compound and its closely related analog, tyrosol.

Table 1: Molecular Docking Scores of Tyrosol with COX-2 (PDB ID: 5F1A)

| Ligand | Docking Score | GLIDE g-score | GLIDE e-model |

| Tyrosol | -5.528 | -5.528 | -6.940 |

| Aspirin | -7.499 | -7.499 | -0.863 |

| Naproxen | -7.352 | -7.352 | -32.263 |

| Celecoxib | -7.145 | -7.146 | -47.630 |

| Ibuprofen | -6.636 | -6.366 | -14.466 |

| (Data sourced from a molecular docking study comparing tyrosol to common NSAIDs).[11] |

Table 2: IC50 Values for Anti-inflammatory Activity of Methoxyphenols

| Compound | IC50 (µM) |

| Diapocynin | 20.3 |

| Resveratrol | 42.7 |

| 2-methoxyhydroquinone | 64.3 |

| Apocynin | 146.6 |

| 4-amino-2-methoxyphenol | 410 |

| (Data from a study on the inhibition of inflammatory mediators by various methoxyphenolic compounds).[7] |

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key mechanisms of action and experimental workflows associated with this compound.

Caption: Anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Caption: Neuroprotective action via activation of the PI3K/Akt/eNOS pathway.

Caption: Experimental workflow for assessing anti-inflammatory effects.

Key Experimental Protocols

This section provides an overview of methodologies used to investigate the mechanisms of action of this compound.

Cell Culture and Treatment

-

Cell Line: Human airway epithelial cells (e.g., A549) or brain microvascular endothelial cells (e.g., bEnd.3) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For anti-inflammatory assays, cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with an inflammatory agent like TNF-α (10 ng/mL) or lipopolysaccharide (LPS) for a specified period (e.g., 24 hours).[7]

Quantification of Inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific secreted proteins, such as IL-6 and TNF-α, in the cell culture supernatant.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific to the cytokine of interest overnight.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Measure the absorbance at 450 nm using a microplate reader. The concentration is determined by comparison to the standard curve.

-

Western Blot Analysis for Signaling Proteins

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, including their phosphorylation (activation) status.

-

Procedure:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-eNOS).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin).[17]

-

Molecular Docking Simulation

-

Principle: A computational method to predict the preferred orientation of one molecule (ligand, e.g., tyrosol) when bound to a second (receptor, e.g., COX-2) to form a stable complex.

-

Procedure:

-

Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5F1A) from the Protein Data Bank.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate the 3D structure of the ligand (tyrosol) and optimize its geometry.

-

Define the binding site (active site) on the receptor.

-

Perform the docking using software like AutoDock or Schrödinger's GLIDE.

-

Analyze the results based on docking scores (binding affinity) and visualize the binding interactions (e.g., hydrogen bonds, hydrophobic interactions).[10][12]

-

Conclusion

This compound exerts its biological effects through a sophisticated and multi-pronged mechanism of action. Its ability to concurrently mitigate inflammatory signaling, combat oxidative stress, and activate pro-survival pathways underscores its significant therapeutic potential. The primary mechanisms involve the inhibition of the NF-κB pathway, scavenging of reactive oxygen species, enhancement of endogenous antioxidant defenses, and activation of the PI3K/Akt pathway. The data presented in this guide, drawn from studies on 4-MPA and its close structural analogs, provides a robust framework for drug development professionals and researchers. Further in-depth studies are warranted to fully elucidate its molecular interactions and translate its promising preclinical profile into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tyrosol - Wikipedia [en.wikipedia.org]

- 5. This compound | 702-23-8 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. d-nb.info [d-nb.info]

- 8. Analgesic and anti-inflammatory activities of the methanol extract of Elaeagnus oldhamii Maxim. in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Exploration of interaction mechanism of tyrosol as a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Hydroxytyrosol - Tyrosol: Potent olive polyphenols, properties and human health [bioarmonia.gr]

- 16. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4-Methoxybenzylalcohol protects brain microvascular endothelial cells against oxygen-glucose deprivation/reperfusion-induced injury via activation of the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Tyrosol and Hydroxytyrosol Two Main Components of Olive Oil, Prot...: Ingenta Connect [ingentaconnect.com]

4-Methoxyphenethyl alcohol IUPAC name 2-(4-methoxyphenyl)ethanol

This technical guide provides an in-depth overview of 2-(4-methoxyphenyl)ethanol, a significant chemical compound with applications in research and various industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and safety.

Chemical and Physical Properties

2-(4-methoxyphenyl)ethanol, also known as 4-methoxyphenethyl alcohol, is an organic compound with the chemical formula C9H12O2.[1] It is recognized by its CAS Registry Number 702-23-8.[1] This compound is a derivative of benzeneethanol, featuring a methoxy group at the para position of the phenyl ring.[1] It is a low-melting solid, appearing as a clear, light brown substance.[2]

Table 1: Physicochemical Properties of 2-(4-methoxyphenyl)ethanol

| Property | Value | Reference |

| IUPAC Name | 2-(4-methoxyphenyl)ethanol | [1] |

| Synonyms | This compound, p-Methoxyphenethyl alcohol | [1] |

| CAS Number | 702-23-8 | [1][3] |

| Molecular Formula | C9H12O2 | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| Melting Point | 28-30 °C | [2][3] |

| Boiling Point | 334-336 °C | [2][3] |

| Flash Point | >112 °C (>233.6 °F) | [2] |

| Refractive Index | 1.5370 | [3] |

| Solubility | Soluble in DMSO and Methanol | [4][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2-(4-methoxyphenyl)ethanol. Key spectral data are summarized below.

Table 2: Spectroscopic Data for 2-(4-methoxyphenyl)ethanol

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 121, Second Highest Peak (m/z): 152 | [1] |

| Infrared (IR) Spectrum | Data available in the NIST/EPA Gas-Phase Infrared Database | [6] |

Synthesis and Manufacturing

2-(4-methoxyphenyl)ethanol can be synthesized through various chemical reactions. One common method involves the reduction of 4-methoxyphenylacetic acid or its esters. It is also a known by-product of the reaction between fatty acids and hydroxyl compounds.[7] The compound is listed as active on the EPA TSCA inventory, indicating its use in commercial manufacturing.[1]

Applications and Biological Relevance

2-(4-methoxyphenyl)ethanol serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of other compounds, such as 4-(2-iodoethyl)phenol, by refluxing with hydriodic acid.[4][5][8] Additionally, it has applications in the flavor and fragrance industry, valued for its fresh citrus juice aroma.[7][8]

While specific details on its direct biological activity and signaling pathways are not extensively documented in publicly available literature, its structural similarity to other biologically active phenylethanoids suggests potential areas for investigation. For instance, ethanol, a related small molecule, is known to modulate various intracellular signaling cascades, including those involving protein kinase A (PKA) and protein kinase C (PKC).[9][10][11]

Safety and Handling

Understanding the safety profile of 2-(4-methoxyphenyl)ethanol is essential for its handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information for 2-(4-methoxyphenyl)ethanol

| Hazard Statement | Code | Description | Reference |

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [1] |

Precautionary Measures: Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and safety glasses.[2][12] It should be handled in a well-ventilated area to avoid inhalation.[13] The compound is incompatible with strong acids, acid anhydrides, acid chlorides, and oxidizing agents.[2] For storage, it should be kept in a cool, dry, and well-sealed container.[4]

Experimental Protocols

General Synthesis Workflow:

Caption: A generalized workflow for the synthesis of 2-(4-methoxyphenyl)ethanol.

Potential Signaling Pathway Interactions

Given the structural relationship to ethanol, it is plausible that 2-(4-methoxyphenyl)ethanol could interact with signaling pathways affected by alcohols. Ethanol is known to impact pathways involving mTOR and TRPM2 channels.[14][15] The following diagram illustrates a simplified, hypothetical signaling cascade that could be investigated for modulation by 2-(4-methoxyphenyl)ethanol.

Caption: A hypothetical signaling pathway potentially modulated by 2-(4-methoxyphenyl)ethanol.

References

- 1. This compound | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-(4-Methoxyphenyl)ethanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 2-(4-Methoxyphenyl)ethanol, 98% | Fisher Scientific [fishersci.ca]

- 6. 2-(4-Methoxyphenyl)ethanol [webbook.nist.gov]

- 7. 2-(4-Methoxyphenyl)ethanol | 702-23-8 | FM25329 [biosynth.com]

- 8. This compound | 702-23-8 [chemicalbook.com]

- 9. Intracellular signaling pathways that regulate behavioral responses to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Mediating Alcohol Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Alcohol and membrane-associated signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. This compound|702-23-8|MSDS [dcchemicals.com]

- 14. mdpi.com [mdpi.com]

- 15. Alcohol, Resistance Exercise, and mTOR Pathway Signaling: An Evidence-Based Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxyphenethyl Alcohol (C9H12O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenethyl alcohol, with the chemical formula C9H12O2, is an aromatic alcohol that has garnered interest in various scientific fields. It is a naturally occurring compound, identified as a major component in the scent of certain plants like Amorphophallus albispathus.[1] This guide provides a comprehensive overview of its chemical and physical properties, common synthesis routes, and its established biological activities. A key focus is placed on its role as an inhibitor of macromolecular synthesis in prokaryotic systems and its utility as a versatile building block in organic synthesis, particularly in the context of drug discovery and development. Detailed experimental methodologies and data are presented to facilitate further research and application of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a low melting point.[2] Its physical and chemical characteristics are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C9H12O2 | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| CAS Number | 702-23-8 | [2] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 26-28 °C | [2] |

| Boiling Point | 334-336 °C | [2] |

| Density | 1.113 g/mL at 25 °C (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in DMSO and Methanol | |

| InChI Key | AUWDOZOUJWEPBA-UHFFFAOYSA-N | [2] |

| SMILES | COc1ccc(CCO)cc1 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. The most common laboratory methods involve the reduction of a corresponding ketone or the reduction of a carboxylic acid derivative.

Synthesis via Reduction of 4'-Methoxyacetophenone

A prevalent method for synthesizing this compound is the reduction of 4'-methoxyacetophenone. This can be accomplished using various reducing agents. A biocatalytic approach offers a stereoselective route to specific enantiomers.

Caption: Synthesis of this compound.

Experimental Protocol: Biocatalytic Reduction of 4'-Methoxyacetophenone

This protocol outlines a general procedure for the enantioselective reduction using a whole-cell biocatalyst, such as Saccharomyces uvarum or immobilized Trigonopsis variabilis.[2]

-

Culture Preparation: Cultivate the selected yeast strain in an appropriate growth medium until it reaches the mid-logarithmic phase of growth.

-

Cell Harvesting and Immobilization (if applicable): Harvest the cells by centrifugation. For immobilized systems, entrap the cells in a suitable matrix like calcium alginate.

-

Bioreduction Reaction:

-

Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 6.0-8.5).

-

Add 4'-methoxyacetophenone as the substrate. The concentration may need optimization but is typically in the millimolar range.

-

Introduce the whole cells or immobilized biocatalyst to the reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with agitation.

-

-

Reaction Monitoring and Product Extraction:

-

Monitor the progress of the reaction by techniques such as HPLC or GC to determine the conversion of the substrate and the enantiomeric excess of the product.

-

Upon completion, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

-

Purification: Purify the extracted this compound using column chromatography on silica gel.

Synthesis via Reduction of 4-Methoxyphenylacetic Acid

Another common synthetic route is the reduction of 4-methoxyphenylacetic acid or its ester derivatives. This typically requires a strong reducing agent like lithium aluminum hydride (LiAlH4).

Caption: Synthesis from 4-Methoxyphenylacetic Acid.

Experimental Protocol: Reduction of 4-Methoxyphenylacetic Acid with LiAlH4

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

-

Addition of Reactant: Dissolve 4-methoxyphenylacetic acid in anhydrous THF and add it dropwise to the LiAlH4 suspension at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Workup and Extraction: Filter the resulting solid and wash it with THF. Combine the organic filtrates and dry them over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to yield this compound.

Biological Activity: Inhibition of Macromolecular Synthesis

This compound has been shown to inhibit the synthesis of protein, RNA, and DNA in Escherichia coli.[1] While the precise mechanism for the 4-methoxy derivative is not fully elucidated, studies on the parent compound, phenethyl alcohol, suggest that it disrupts the cell membrane's permeability, which in turn leads to a cascade of inhibitory effects on cellular processes.[4][5] The inhibition of DNA synthesis is thought to be a primary and selective effect.

Caption: Inhibition of Macromolecular Synthesis in E. coli.

Experimental Protocol: Determination of Macromolecular Synthesis Inhibition

This protocol provides a general framework for assessing the inhibitory effects of this compound on DNA, RNA, and protein synthesis in E. coli using radiolabeled precursors.

-

Bacterial Culture: Grow E. coli in a minimal medium to the early logarithmic phase.

-

Treatment: Divide the culture into experimental and control groups. Add this compound (at various concentrations) to the experimental cultures.

-

Radiolabeling: To measure the synthesis of specific macromolecules, add the following radiolabeled precursors to aliquots of the cultures at different time points after treatment:

-

DNA Synthesis: [³H]Thymidine

-

RNA Synthesis: [³H]Uridine

-

Protein Synthesis: [³⁵S]Methionine or [³H]Leucine

-

-

Incorporation Assay:

-

After a short incubation period with the radiolabel, stop the incorporation by adding cold trichloroacetic acid (TCA).

-

Collect the precipitated macromolecules on glass fiber filters.

-

Wash the filters extensively with cold TCA and ethanol to remove unincorporated radiolabels.

-

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Compare the amount of incorporated radioactivity in the treated samples to the control samples to determine the percentage of inhibition of DNA, RNA, and protein synthesis.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its reactive hydroxyl group and the potential for electrophilic substitution on the aromatic ring.[6] Its structural motif is present in various biologically active molecules.

-

Pharmaceutical Intermediates: It can be used as a precursor for the synthesis of more complex molecules with potential therapeutic applications. For instance, it can be a starting material for the preparation of certain alkaloids and other heterocyclic compounds.

-

Fragrance and Flavor Industry: Due to its pleasant aroma, it finds applications in the fragrance and flavor industry.

-

Protecting Group Chemistry: The 4-methoxybenzyl (PMB) group, derived from the related 4-methoxybenzyl alcohol, is a widely used protecting group for alcohols in multi-step organic synthesis.[6] While this compound itself is not the direct protecting group, its structural elements are relevant to this area of chemistry.

Caption: Synthetic utility of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of dust. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential in both biological research and synthetic chemistry. Its ability to inhibit macromolecular synthesis in bacteria warrants further investigation for potential antimicrobial applications. Furthermore, its utility as a versatile chemical intermediate makes it a valuable tool for medicinal chemists and professionals in drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for future research and innovation involving this multifaceted molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-メトキシフェネチルアルコール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SELECTIVE AND REVERSIBLE INHIBITION OF THE SYNTHESIS OF BACTERIAL DEOXYRIBONUCLEIC ACID BY PHENETHYL ALCOHOL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of Phenethyl Alcohol on the Synthesis of Macromolecules in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Research Applications of 4-Methoxyphenethyl Alcohol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxyphenethyl alcohol, also known as p-methoxyphenethyl alcohol or tyrosol methyl ether, is an aromatic alcohol with documented biological activities and applications in chemical synthesis. It is a naturally occurring compound found in various plants, including Amorphophallus, Actinidia arguta, Mimusops elengi, Osmanthus fragrans, and Premna serratifolia. This document provides an overview of its research applications, detailed protocols for relevant biological assays, and a summary of available data.

Application Notes

Antibacterial Research

This compound has been shown to inhibit the synthesis of protein, RNA, and DNA in the bacterium Escherichia coli[1][2]. This suggests its potential as a lead compound for the development of novel antibacterial agents. The proposed mechanism of action for the related compound, phenethyl alcohol, involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components[3]. Researchers can investigate this compound for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacteria. Further studies could elucidate its precise mechanism of action, including its effects on membrane potential and integrity, and its specific molecular targets within the macromolecular synthesis pathways.

Antioxidant Research

Phenolic compounds are well-known for their antioxidant properties. While direct quantitative data for this compound is limited in the reviewed literature, its structural similarity to tyrosol, a known antioxidant, suggests it may possess free radical scavenging capabilities[4][5]. Researchers can employ various in vitro antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, to quantify its antioxidant capacity. Further investigations could explore its ability to protect cells from oxidative stress-induced damage and its potential role in mitigating diseases associated with oxidative stress.

Chemical Synthesis

This compound serves as a versatile precursor and internal standard in organic synthesis. It has been utilized in the following applications:

-

Internal Standard: It is employed as an internal standard in fluorous biphasic catalysis reactions[2].

-

Synthesis of 4-(2-iodoethyl)phenol: It can be converted to 4-(2-iodoethyl)phenol by refluxing with hydriodic acid[6].

-

Preparation of Tetrahydroquinolines: It is used in the synthesis of substituted tetrahydroquinoline derivatives[6].

Quantitative Data

A summary of the available quantitative data for this compound is presented below. It is important to note that specific IC50 and MIC values from peer-reviewed studies were not available in the conducted search.

| Biological Activity | Assay | Test Organism/System | Result | Reference |

| Antibacterial | Inhibition of Protein Synthesis | Escherichia coli | Qualitative Inhibition | [1][2] |

| Inhibition of RNA Synthesis | Escherichia coli | Qualitative Inhibition | [1][2] | |

| Inhibition of DNA Synthesis | Escherichia coli | Qualitative Inhibition | [1][2] | |

| Minimum Inhibitory Concentration (MIC) | Not Available | Data Not Available | ||

| Antioxidant | DPPH Radical Scavenging Assay | In vitro | Data Not Available | |

| ABTS Radical Scavenging Assay | In vitro | Data Not Available |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the MIC of this compound against a bacterial strain such as Escherichia coli.

Materials:

-

This compound

-

Bacterial strain (e.g., E. coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of MHB. b. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound. b. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). c. Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.

Protocol 2: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the in vitro antioxidant activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should have a deep violet color. b. Prepare a stock solution of this compound in methanol at a known concentration. c. Prepare serial dilutions of the this compound stock solution and the positive control (ascorbic acid or Trolox) in methanol.

-

Assay Procedure: a. To the wells of a 96-well plate, add 100 µL of the different concentrations of this compound or the positive control. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of methanol and 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the sample. d. Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement and Calculation: a. Measure the absorbance of each well at 517 nm using a microplate reader. b. Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 c. Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Visualizations

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

- 1. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibacterial activity of phenethyl alcohol and resulting membrane alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tyrosol as a Neuroprotector: Strong Effects of a “Weak” Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosol, the major extra virgin olive oil compound, restored intracellular antioxidant defences in spite of its weak antioxidative effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

Application Notes and Protocols for 4-Methoxyphenethyl Alcohol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-methoxyphenethyl alcohol, also known as 2-(4-methoxyphenyl)ethanol, in organic synthesis. This versatile aromatic alcohol serves as a key intermediate in the synthesis of various organic molecules and as a reliable internal standard in analytical applications.

Application as a Synthetic Intermediate

This compound is a valuable building block for the introduction of the 4-methoxyphenethyl moiety into target molecules. A primary application is its conversion to 4-(2-iodoethyl)phenol, a precursor for more complex structures.

Synthesis of 4-(2-Iodoethyl)phenol

The methoxy group of this compound can be cleaved and the hydroxyl group substituted with iodine by refluxing with hydriodic acid.[1] This reaction provides a straightforward route to 4-(2-iodoethyl)phenol, a useful intermediate for introducing a hydroxy-functionalized ethylphenyl group in various synthetic schemes.

Reaction Scheme:

Caption: Synthesis of 4-(2-Iodoethyl)phenol.

Experimental Protocol: Synthesis of 4-(2-Iodoethyl)phenol

This protocol is based on the general procedure described in the literature.[1]

Materials:

-

This compound

-

47% Hydriodic acid

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (saturated)

-

Sodium thiosulfate solution (10%)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate (or other suitable eluents)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine this compound and an excess of 47% hydriodic acid.

-

Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent such as dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and 10% sodium thiosulfate solution to remove excess acid and iodine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to obtain pure 4-(2-iodoethyl)phenol.

Quantitative Data:

| Reactant | Product | Reagents | Conditions | Yield | Reference |

| This compound | 4-(2-Iodoethyl)phenol | 47% Hydriodic acid | Reflux | N/A | [1] |

Note: The specific yield for this reaction was not provided in the available literature.

Potential Application in Tetrahydroquinoline Synthesis

While direct experimental evidence is limited, the structural features of this compound suggest its potential as a precursor to dienophiles used in the Povarov reaction for the synthesis of tetrahydroquinolines. The Povarov reaction is a powerful three-component reaction involving an aniline, an aldehyde, and an electron-rich alkene (dienophile) to form a tetrahydroquinoline core.

Proposed Synthetic Logic:

This compound could be dehydrated to form 4-methoxystyrene. This electron-rich alkene could then participate as a dienophile in a Povarov reaction.

Caption: Proposed Povarov reaction workflow.

Note: This is a proposed application and a detailed experimental protocol has not been established in the reviewed literature.

Application as an Internal Standard in GC-MS Analysis

This compound is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the quantitative analysis of organic compounds. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes, correcting for variations in sample injection volume and instrument response.

Workflow for Using this compound as an Internal Standard:

Caption: GC-MS internal standard workflow.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

This protocol provides a general guideline for using this compound as an internal standard for the quantification of a target analyte in a reaction mixture.

Materials:

-

This compound (Internal Standard, IS)

-

Target analyte of known purity (for calibration curve)

-

High-purity solvent (e.g., dichloromethane, ethyl acetate)

-

Volumetric flasks and pipettes

-

GC-MS instrument with a suitable column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms)

Procedure:

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of a high-purity solvent to prepare a stock solution of known concentration.

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by adding varying, known concentrations of the target analyte to volumetric flasks.

-

To each flask, add a constant, known amount of the this compound internal standard stock solution.

-

Dilute each standard to the final volume with the solvent.

-

-

Sample Preparation:

-

Accurately measure a known volume or weight of the sample to be analyzed.

-

Add the same constant, known amount of the this compound internal standard stock solution as used for the calibration standards.

-

Dilute the sample to a final volume with the solvent.

-

-

GC-MS Analysis:

-

Inject the calibration standards and the prepared sample into the GC-MS system.

-

Use a temperature program that allows for the baseline separation of the target analyte, the internal standard, and other components of the mixture.

-

Acquire the data in full scan or selected ion monitoring (SIM) mode.

-

-

Data Analysis and Quantification:

-

For each calibration standard, determine the peak areas of the target analyte and the internal standard.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS).

-

Plot a calibration curve of the peak area ratio against the concentration of the analyte.

-

For the sample, calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of the analyte in the sample using the calibration curve.

-

Quantitative Data for GC-MS Internal Standard Method:

| Parameter | Description |

| Linearity | A linear relationship between the peak area ratio (Analyte/IS) and the analyte concentration should be established over the desired concentration range. The correlation coefficient (R²) should be > 0.99. |

| Precision | The relative standard deviation (RSD) of replicate measurements of the same sample should be low, typically < 5%. |

| Accuracy | The accuracy can be assessed by analyzing a sample with a known concentration of the analyte (a control sample) and comparing the measured concentration to the true value. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantitation (LOQ) | The lowest concentration of the analyte that can be accurately and precisely quantified. |

Note: Specific values for these parameters will depend on the analyte, the sample matrix, and the GC-MS instrumentation used.

References

Application Notes and Protocols: 4-Methoxyphenethyl Alcohol in Fragrance Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxyphenethyl alcohol, also known as p-methoxyphenethyl alcohol, is an aromatic alcohol that possesses a flavor and aroma reminiscent of fresh citrus juice, making it a valuable ingredient in the formulation of perfumes, foods, and cosmetics.[1] Its chemical structure and sensory properties make it a subject of interest in fragrance research for understanding olfactory perception and developing novel scent profiles. This document provides detailed application notes and protocols for the investigation of this compound in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in experimental settings.

| Property | Value | Reference |

| CAS Number | 702-23-8 | [1][2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Appearance | White to light yellow solid or liquid | [3][4] |

| Odor Profile | Fresh citrus juice | [1] |

| Melting Point | 26-28 °C | [1][3] |

| Boiling Point | 334-336 °C | [1][3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

Sensory Evaluation Protocols

The sensory evaluation of this compound is critical for characterizing its fragrance profile and its performance in various applications. The following are standard protocols for sensory analysis.

Protocol 1: Odor Profile Description by a Trained Panel

Objective: To qualitatively describe the odor characteristics of this compound.

Materials:

-

This compound (high purity)

-

Odorless solvent (e.g., diethyl phthalate or ethanol)

-

Glass smelling strips (blotters)

-

Controlled environment sensory booth

Procedure:

-

Sample Preparation: Prepare a 10% solution of this compound in the chosen solvent.

-

Blotter Dipping: Dip the smelling strips into the solution to a depth of 1 cm for 2 seconds.

-

Evaluation: Present the coded blotters to a panel of at least 10 trained sensory assessors.

-

Data Collection: Panelists are to evaluate the odor at different time intervals (e.g., immediately, after 5 minutes, 30 minutes, and 1 hour) and provide descriptive terms for the perceived aroma.

-

Data Analysis: Compile the descriptors and analyze their frequency to create a detailed odor profile.

Protocol 2: Triangle Test for Discrimination

Objective: To determine if a perceptible difference exists between two formulations containing this compound.

Materials:

-

Two product formulations (A and B)

-

Controlled environment sensory booth

-

Panel of at least 15 selected assessors

Procedure:

-

Sample Presentation: Present three coded samples to each panelist, where two are identical and one is different (e.g., AAB, BBA, ABA, BAB).

-

Evaluation: Panelists are asked to identify the odd sample out.

-

Data Analysis: Analyze the number of correct identifications. Statistical significance is determined using a binomial test to conclude if a perceptible difference exists.

Instrumental Analysis Protocols

Instrumental analysis provides objective data to complement sensory evaluations. Gas Chromatography-Olfactometry (GC-O) is a powerful technique for this purpose.

Protocol 3: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the key volatile compounds contributing to the aroma of this compound and to characterize their individual odor notes.

Materials:

-

Gas chromatograph coupled with an olfactometry port and a mass spectrometer (GC-MS/O)

-

Helium carrier gas

-

Appropriate GC column (e.g., DB-5ms)

-

Solution of this compound in a suitable solvent

Procedure:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Separation: Run a temperature program to separate the volatile compounds. A typical program might be: start at 40°C for 2 minutes, then ramp at 4°C/minute to 240°C and hold for 8 minutes.[5]

-

Detection: The effluent from the GC column is split between the MS detector and the olfactometry port.

-

Olfactory Evaluation: A trained assessor sniffs the effluent from the olfactometry port and records the retention time and a descriptor for each detected odor.

-

Mass Spectrometry: The MS detector simultaneously records the mass spectrum of the eluting compounds.

-

Data Analysis: Correlate the olfactory data with the MS data to identify the compounds responsible for specific aroma notes.

In Vitro Assays for Olfactory Receptor Activation

Understanding how this compound interacts with olfactory receptors (ORs) provides insights into the molecular basis of its perception. While specific ORs for this compound are not yet definitively identified in publicly available literature, the following protocol describes a general method for screening.

Protocol 4: Luciferase Reporter Assay for Olfactory Receptor Activation

Objective: To screen a library of human olfactory receptors to identify those that are activated by this compound.

Materials:

-

Hana3A cell line (or other suitable host cells)

-

Expression vectors for a library of human olfactory receptors

-

Accessory protein vectors (e.g., RTP1S)

-

Luciferase reporter vector (e.g., CRE-luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay substrate

Procedure:

-

Cell Culture and Transfection: Co-transfect Hana3A cells with plasmids encoding an olfactory receptor, an accessory protein to aid receptor trafficking to the cell membrane, and a luciferase reporter gene under the control of a cyclic AMP (cAMP) response element (CRE).[6][7][8]

-

Odorant Stimulation: After an appropriate incubation period (e.g., 24 hours), stimulate the transfected cells with various concentrations of this compound.

-

Luciferase Assay: Following stimulation (typically 4-6 hours), lyse the cells and measure the luciferase activity using a luminometer.[8]

-

Data Analysis: An increase in luciferase activity compared to control (unstimulated cells) indicates that the odorant has activated the specific olfactory receptor, leading to an increase in intracellular cAMP levels.

Visualizations

Experimental Workflow for Fragrance Evaluation

Caption: Workflow for comprehensive evaluation of this compound.

Generalized Olfactory Signaling Pathway

Caption: Simplified G-protein coupled olfactory signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C9H12O2 | CID 69705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Gas chromatography-olfactometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristic component odors emerge from mixtures after selective adaptation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A sensitive split luciferase assay for detecting olfactory receptor response to odorants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. Deorphanization of Human Olfactory Receptors by Luciferase and Ca-Imaging Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Methoxyphenethyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxyphenethyl alcohol, a naturally occurring aromatic alcohol, has demonstrated significant potential in two distinct therapeutic areas: as a neuroprotective agent against ischemic injury and as an antibacterial agent. In neuroprotection, it has been shown to mitigate cellular damage from oxygen-glucose deprivation/reperfusion (OGD/R) by activating the PI3K/AKT signaling pathway. As an antibacterial agent, it inhibits the synthesis of essential macromolecules—protein, RNA, and DNA—in Escherichia coli. This document provides detailed experimental protocols for investigating these biological activities and summarizes the available quantitative data to guide further research and development.

Neuroprotective Effects of this compound

This compound exhibits protective effects on brain microvascular endothelial cells during ischemic events. The activation of the PI3K/AKT signaling pathway is a key mechanism underlying this neuroprotection, leading to enhanced cell survival and maintenance of blood-brain barrier integrity.

Quantitative Data Summary

The following data is adapted from a study on the closely related compound, 4-methoxybenzyl alcohol, which is expected to have a similar mechanism of action due to structural similarities.

Table 1: Effect of 4-Methoxybenzyl Alcohol on Cell Viability and LDH Release in bEnd.3 Cells after OGD/R

| Treatment Group | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |

| Control | - | 100 ± 8.2 | 100 ± 7.5 |

| OGD/R | - | 58.2 ± 6.1 | 185 ± 12.3 |

| OGD/R + 4-MBA | 50 | 78.9 ± 9.3 | 142 ± 9.8 |

| OGD/R + 4-MBA | 100 | 84.1 ± 10.5 | 125 ± 8.1 |

| OGD/R + 4-MBA | 200 | 88.3 ± 11.2 | 110 ± 6.9 |

Table 2: Relative Protein Expression in the PI3K/AKT Pathway in bEnd.3 Cells Treated with 4-Methoxybenzyl Alcohol (200 µM) after OGD/R

| Treatment Group | p-AKT / Total AKT | p-eNOS / Total eNOS |

| Control | 1.00 ± 0.12 | 1.00 ± 0.15 |

| OGD/R | 0.45 ± 0.08 | 0.52 ± 0.09 |

| OGD/R + 4-MBA | 0.89 ± 0.11 | 0.91 ± 0.13 |

Experimental Protocols

This protocol describes an in vitro model of ischemia-reperfusion injury in brain microvascular endothelial cells (bEnd.3).

Materials:

-

bEnd.3 cells

-

Dulbecco's Modified Eagle Medium (DMEM), high glucose

-

DMEM, no glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Hypoxia chamber (1% O₂, 5% CO₂, 94% N₂)

-

This compound

Procedure:

-

Culture bEnd.3 cells in high-glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed cells in 96-well plates for viability assays or larger culture dishes for protein analysis, and grow to 80-90% confluency.

-

To induce OGD, wash the cells twice with PBS and replace the culture medium with glucose-free DMEM.

-

Place the cells in a hypoxia chamber for 4-6 hours at 37°C.

-

For reoxygenation, remove the cells from the hypoxia chamber, replace the glucose-free medium with high-glucose DMEM containing 10% FBS, and return to the standard cell culture incubator for 24 hours.

-

For treatment groups, the reoxygenation medium should be supplemented with the desired concentrations of this compound.

Materials:

-

Treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

After the OGD/R and treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control group.

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-AKT, anti-AKT, anti-p-eNOS, anti-eNOS, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

Visualization of Pathways and Workflows

Caption: PI3K/AKT signaling pathway activated by this compound.

Caption: Workflow for the in vitro OGD/R model and subsequent analysis.

Antibacterial Effects of this compound

Experimental Protocol

This protocol outlines a method to determine the effect of this compound on the synthesis of protein, RNA, and DNA in E. coli using radiolabeled precursors.

Materials:

-

Escherichia coli strain (e.g., K-12)

-

Luria-Bertani (LB) broth

-

Minimal medium (e.g., M9)

-

This compound

-

Radiolabeled precursors:

-

For protein synthesis: ³H-Leucine or ³⁵S-Methionine

-

For RNA synthesis: ³H-Uridine

-

For DNA synthesis: ³H-Thymidine

-

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Ethanol, 95%

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Grow an overnight culture of E. coli in LB broth.

-

Inoculate fresh minimal medium with the overnight culture and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Divide the culture into aliquots for different treatment groups (control and various concentrations of this compound).

-

Add the respective radiolabeled precursor to each aliquot.

-

Immediately add this compound to the treatment group aliquots.

-

Incubate the cultures at 37°C with shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), take samples from each culture.

-

To stop the incorporation of radiolabels, add an equal volume of cold 10% TCA to each sample and incubate on ice for 30 minutes to precipitate macromolecules.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA followed by a wash with 95% ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity in a liquid scintillation counter.

-

Calculate the percentage of inhibition of synthesis for each treatment group compared to the control.

Visualization of Experimental Workflow

Caption: Workflow for determining the inhibition of macromolecular synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a promising compound with potential applications in both neuroprotection and antibacterial therapy. The provided protocols offer a framework for the investigation of its biological activities. Further research is warranted to fully elucidate its mechanisms of action and to establish its therapeutic efficacy and safety profile.

References

use of 4-Methoxyphenethyl alcohol in fluorous biphasic catalysis

Topic: Use of 4-Methoxyphenethyl Alcohol in Fluorous Biphasic Catalysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorous biphasic catalysis (FBC) is a powerful technique in synthetic chemistry that facilitates the separation of catalysts from reaction products, addressing a key principle of green chemistry.[1] This is achieved by tagging a homogeneous catalyst with a "fluorous ponytail," a perfluoroalkyl chain, which renders the catalyst preferentially soluble in a fluorous solvent.[1][2] The fluorous phase, being immiscible with many common organic solvents, forms a separate layer, allowing for the straightforward recovery and reuse of the expensive catalyst.[3]

While direct catalytic applications of this compound in FBC are not extensively documented in publicly available literature, its use as an internal standard has been reported in the context of an asymmetric carbon-carbon bond formation reaction under fluorous biphasic conditions.[2] This highlights its utility in the precise quantification of reaction progress and yield in such systems.

This document provides an overview of the principles of FBC and detailed protocols for its application, with a focus on reactions where this compound could be employed as a substrate or an internal standard.

Principle of Fluorous Biphasic Catalysis

The core principle of FBC lies in the phase preference of a fluorous-tagged catalyst. At ambient temperature, the catalyst resides in the fluorous phase, while the reactants are in the organic phase. Upon heating, the miscibility of the two phases can increase, creating a homogeneous reaction environment. After the reaction is complete, cooling the mixture leads to phase separation, with the fluorous-tagged catalyst returning to the fluorous phase, ready for separation and reuse.

Application of this compound as an Internal Standard

In a study on asymmetric diethylzinc addition to arylaldehydes catalyzed by a perfluoroalkyl-functionalized BINOL ligand, this compound was utilized as an internal standard. This allows for accurate determination of product yield by gas chromatography (GC) or high-performance liquid chromatography (HPLC) analysis, by comparing the peak area of the product to the known concentration of the unreactive internal standard.

Logical Workflow for a Catalytic Reaction with an Internal Standard

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Methoxyphenethyl Alcohol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methoxyphenethyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis methods involve the reduction of 4-methoxyphenylacetic acid or its derivatives. The two primary reducing agents used for this transformation are Lithium Aluminum Hydride (LAH) and Borane (BH3) complexes.[1][2][3][4]

Q2: Which reducing agent is better, Lithium Aluminum Hydride (LAH) or Borane (BH3)?

A2: Both LAH and Borane are effective for reducing carboxylic acids to alcohols.[1][3] LAH is a very powerful and non-selective reducing agent.[3] Borane is considered a milder and more selective reagent, often preferred when other functional groups sensitive to LAH are present in the molecule.[3][4] However, LAH reactions are often faster.[5]

Q3: What are the main safety concerns when working with LAH and Borane?

A3: Both reagents require careful handling. Lithium Aluminum Hydride reacts violently with water and protic solvents, and is pyrophoric.[2][6] All reactions must be conducted under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[5][7] Borane and its complexes are also flammable and toxic.[8] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. All procedures should be performed in a well-ventilated fume hood.

Q4: Can I use Sodium Borohydride (NaBH4) to reduce 4-methoxyphenylacetic acid?

A4: No, Sodium Borohydride is not a strong enough reducing agent to reduce carboxylic acids.[1][9] It is typically used for the reduction of aldehydes and ketones.

Troubleshooting Guides

Low or No Product Yield

| Potential Cause | Troubleshooting Steps |

| Inactive Reducing Agent | Lithium Aluminum Hydride (LAH) and Borane complexes can degrade upon exposure to moisture. Use a fresh bottle of the reagent or test the activity of the current batch on a small-scale reaction with a known substrate. |

| Insufficient Reagent | Carboxylic acid reduction with LAH requires an excess of the reagent due to the initial acid-base reaction.[1] Ensure you are using the correct stoichiometry as outlined in the protocol. For Borane reductions, ensure the appropriate molar equivalents are used. |

| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature (if the protocol allows). |

| Improper Work-up | The work-up procedure is critical for isolating the product, especially after LAH reduction. Follow the quenching and extraction steps carefully to avoid loss of product into the aqueous layer or as an emulsion. The Fieser work-up is a common and effective method for LAH reactions. |

Formation of Side Products

| Potential Cause | Troubleshooting Steps |

| Over-reduction | While not an issue for the synthesis of this compound from 4-methoxyphenylacetic acid, if the starting material contains other reducible functional groups (e.g., esters, amides), LAH will likely reduce them as well.[7] Consider using a more selective reducing agent like Borane if chemoselectivity is required. |

| Impure Starting Material | Ensure the purity of the 4-methoxyphenylacetic acid before starting the reaction. Impurities can lead to the formation of undesired side products. Recrystallization or column chromatography of the starting material may be necessary. |

| Reaction with Solvent | Use anhydrous solvents, as water will react with the reducing agents. Tetrahydrofuran (THF) and diethyl ether are common solvents for these reductions.[2][7] |

Difficult Product Purification

| Potential Cause | Troubleshooting Steps |

| Persistent Emulsion during Extraction | This is a common issue during the work-up of LAH reactions. Adding a saturated solution of sodium sulfate or Rochelle's salt (potassium sodium tartrate) can help to break up emulsions.[10] |

| Co-eluting Impurities in Chromatography | If impurities are difficult to separate by column chromatography, consider derivatizing the alcohol to a more easily purifiable compound, followed by deprotection. Alternatively, adjust the solvent system for chromatography to improve separation. |

Experimental Protocols

Protocol 1: Reduction of 4-Methoxyphenylacetic Acid using Lithium Aluminum Hydride (LAH)

Materials:

-

4-Methoxyphenylacetic acid

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous Sodium Hydroxide (NaOH)

-

Water

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of LAH (1.5 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF.

-

Slowly add the solution of 4-methoxyphenylacetic acid to the LAH suspension via a dropping funnel over 30-60 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of water (corresponding to 1 g of LAH used), followed by 15% aqueous NaOH (1 mL per 1 g of LAH), and finally water (3 mL per 1 g of LAH).

-

Stir the resulting granular precipitate for 30 minutes.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the organic filtrates, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Reduction of 4-Methoxyphenylacetic Acid using Borane-Tetrahydrofuran Complex (BH3-THF)

Materials:

-

4-Methoxyphenylacetic acid

-

Borane-Tetrahydrofuran complex solution (1 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric Acid (HCl)

-

Diethyl ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO3)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4-methoxyphenylacetic acid (1 equivalent) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Borane-THF solution (2-3 equivalents) dropwise.

-

After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as indicated by TLC.

-

Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of methanol until gas evolution ceases.

-

Add 1 M HCl and stir for 30 minutes.

-

Extract the mixture with diethyl ether (3 x).

-

Wash the combined organic layers with saturated aqueous NaHCO3 and then with brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the product by column chromatography on silica gel.

Data Presentation